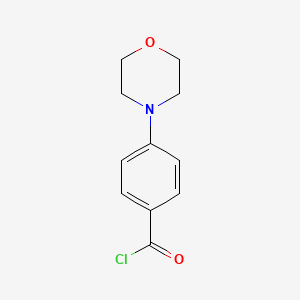

Benzoyl chloride, 4-(4-morpholinyl)-

Description

Contextualization within Acyl Halide Chemistry

Acyl halides, and particularly acyl chlorides like benzoyl chloride, are a class of highly reactive organic compounds used extensively in synthesis. google.com They are characterized by a carbonyl group bonded to a halogen atom. This functional group makes them excellent acylating agents, capable of introducing an acyl group (R-C=O) into other molecules through nucleophilic acyl substitution reactions.

The parent compound, benzoyl chloride, reacts readily with various nucleophiles. For instance, it hydrolyzes in water to form benzoic acid and hydrochloric acid, reacts with alcohols to produce esters, and with ammonia (B1221849) or amines to yield amides. chemspider.com The reactivity of substituted benzoyl chlorides can be influenced by the nature of the substituent on the benzene (B151609) ring. These derivatives are crucial intermediates in the production of a wide range of products, including pharmaceuticals, dyes, perfumes, and resins. google.com For example, other substituted benzoyl chlorides are used as starting materials for herbicides, liquid crystals, and agrochemicals. google.comorgsyn.orggoogle.com

Benzoyl chloride, 4-(4-morpholinyl)- fits within this class as a substituted benzoyl chloride. The presence of the morpholine (B109124) group, a heterocyclic amine, at the 4-position influences the electronic properties of the benzoyl chloride moiety. The morpholine ring is a known structural motif in medicinal chemistry, often incorporated to enhance properties like solubility. researchgate.net The synthesis of Benzoyl chloride, 4-(4-morpholinyl)- can be achieved by treating 4-(morpholin-4-yl)benzoic acid with a chlorinating agent such as thionyl chloride. researchgate.netgoogle.com This is a standard method for converting carboxylic acids into their more reactive acyl chloride counterparts. google.com

Significance as a Versatile Synthetic Intermediate and Reagent

The primary significance of Benzoyl chloride, 4-(4-morpholinyl)- lies in its function as a bifunctional reagent, combining the high reactivity of an acyl chloride with the structural and pharmacological advantages of the morpholine moiety. It serves as a key building block for introducing the 4-morpholinobenzoyl group into more complex molecules.

A notable application is in the synthesis of novel bioactive compounds. Research has demonstrated its use as a precursor in the development of potential antimicrobial agents. In one synthetic pathway, Benzoyl chloride, 4-(4-morpholinyl)- is reacted with hydrazine (B178648) hydrate (B1144303) to form 4-(morpholin-4-yl)benzohydrazide. researchgate.net This hydrazide then serves as a scaffold for creating a series of derivatives by reacting it with various substituted aldehydes. researchgate.net This strategy leverages the established reactivity of acyl chlorides with nucleophiles like hydrazine to build molecules with potential therapeutic value. researchgate.net The morpholine ring in these final compounds is included specifically for its known association with antimicrobial activity. researchgate.net

The general reactivity of acyl chlorides suggests a broad range of potential applications for this compound, even if not all are explicitly documented in current literature. Its reactions are analogous to those of other benzoyl chlorides:

Table 2: Representative Reactions of Benzoyl chloride, 4-(4-morpholinyl)-

| Reactant | Product Type | General Reaction |

|---|---|---|

| Alcohols (R'-OH) | Ester | Formation of 4-(morpholin-4-yl)benzoate esters |

| Amines (R'R''NH) | Amide | Formation of N-substituted 4-(morpholin-4-yl)benzamides |

| Water (H₂O) | Carboxylic Acid | Hydrolysis to 4-(morpholin-4-yl)benzoic acid |

| Hydrazine (N₂H₄) | Hydrazide | Formation of 4-(morpholin-4-yl)benzohydrazide researchgate.net |

These reactions highlight its utility in constructing a variety of molecular architectures, making it a valuable intermediate for chemists in fields ranging from medicinal chemistry to materials science.

Overview of Current Research Trajectories and Scope

Current research involving Benzoyl chloride, 4-(4-morpholinyl)- appears to be primarily focused on its application in medicinal and synthetic chemistry, particularly for the creation of new molecules with potential biological activity.

The synthesis of hydrazide derivatives for antimicrobial screening is a key example of this trend. researchgate.net The rationale is to combine the morpholine heterocycle, which possesses antibacterial and antifungal properties, with a hydrazide skeleton, also known for antimicrobial effects, to create synergistic or enhanced activity. researchgate.net This line of research explores how modifications of the core structure, facilitated by the reactivity of the acyl chloride, affect the resulting compounds' efficacy against various microbes. researchgate.net

While direct research on this specific compound is not as extensive as for its parent, benzoyl chloride, its role as a building block is clear. The broader context of medicinal chemistry shows a significant interest in chlorine-containing compounds, with over 250 FDA-approved drugs featuring this element. nih.gov The use of acyl chlorides as intermediates is a fundamental strategy in the synthesis of many pharmaceuticals. Therefore, the future research scope for Benzoyl chloride, 4-(4-morpholinyl)- likely involves its use as a starting material for:

Novel Drug Candidates: Expanding its use beyond antimicrobials to synthesize inhibitors, receptor antagonists, or other therapeutic agents where the morpholinobenzoyl structure is desired.

Derivatization Reagents: Similar to other substituted benzoyl chlorides like 4-(dimethylamino)benzoyl chloride, it could potentially be used as a derivatization reagent in analytical chemistry, for example, to tag molecules for detection in HPLC. sigmaaldrich.com

Materials Science: Substituted benzoyl chlorides are precursors to polymers and liquid crystals. google.comorgsyn.org While not yet a documented application, Benzoyl chloride, 4-(4-morpholinyl)- could be explored as a monomer or intermediate for novel materials where the morpholine group could impart specific properties like solubility or thermal stability.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFXSATEZBGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoyl Chloride, 4 4 Morpholinyl

Established Synthetic Routes and Precursors

The primary and most direct route to Benzoyl chloride, 4-(4-morpholinyl)- involves the chlorination of its corresponding carboxylic acid, 4-morpholinobenzoic acid. This transformation is a common and well-established method for the preparation of acyl chlorides.

Synthesis from 4-Morpholinobenzoic Acid

The precursor, 4-morpholinobenzoic acid, is a commercially available solid. The synthesis of Benzoyl chloride, 4-(4-morpholinyl)- is achieved by treating 4-morpholinobenzoic acid with a suitable chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). orgsyn.orgorgsyn.org These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride.

A general reaction scheme is presented below:

Figure 1: General synthesis of Benzoyl chloride, 4-(4-morpholinyl)- from 4-morpholinobenzoic acid.

While specific literature detailing this exact transformation is not abundant, the methodology can be reliably inferred from numerous analogous preparations of other substituted benzoyl chlorides. For instance, the synthesis of 4-(chloromethyl)benzoyl chloride is successfully carried out by reacting 4-(chloromethyl)benzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). rochester.edu Similarly, 4-(4-phenoxyphenoxy)benzoyl chloride is prepared by refluxing the corresponding benzoic acid with thionyl chloride and catalytic DMF. orgsyn.org

Role of Activating Agents (e.g., Oxalyl Chloride) in Carboxylic Acid Chlorination

Activating agents are crucial for the conversion of carboxylic acids to acyl chlorides. Thionyl chloride and oxalyl chloride are among the most effective and commonly used reagents for this purpose. commonorganicchemistry.com

Oxalyl chloride is often preferred for its mild reaction conditions and the fact that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the final product. chemicalbook.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature. orgsyn.org The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction. rochester.edu

Thionyl chloride is another widely used reagent. masterorganicchemistry.com It is generally more reactive than oxalyl chloride and the reactions are often carried out at elevated temperatures (reflux). orgsyn.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also gaseous. masterorganicchemistry.com Similar to the oxalyl chloride method, catalytic DMF can be employed to increase the reaction rate. orgsyn.org

The choice between these reagents often depends on the specific substrate, desired reaction conditions (e.g., temperature), and the scale of the synthesis.

Mechanistic Aspects of Benzoyl Chloride Formation

The conversion of a carboxylic acid to a benzoyl chloride using either thionyl chloride or oxalyl chloride proceeds through the formation of a highly reactive intermediate.

When thionyl chloride is used, the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a reactive chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of sulfur dioxide and a proton, which is scavenged by the liberated chloride to form HCl, yielding the final acyl chloride. masterorganicchemistry.com The use of a base like pyridine (B92270) or catalytic DMF can accelerate the reaction by forming a more reactive intermediate. orgsyn.org

With oxalyl chloride , the mechanism is similar. The carboxylic acid attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an unstable acyl oxalyl chloride intermediate. This intermediate readily decomposes, releasing carbon dioxide and carbon monoxide, and generating the acyl chloride. rsc.org When catalytic DMF is used, it first reacts with oxalyl chloride to form a Vilsmeier reagent (a chloroiminium ion), which is a more potent acylating agent than oxalyl chloride itself. This Vilsmeier reagent then reacts with the carboxylic acid to form an O-acyl-isourea-like intermediate, which is then attacked by the chloride ion to give the acyl chloride and regenerate the DMF catalyst. chemicalbook.com

Optimization of Reaction Conditions and Yields in the Preparation of Benzoyl chloride, 4-(4-morpholinyl)-

Optimizing reaction conditions is critical to maximize the yield and purity of Benzoyl chloride, 4-(4-morpholinyl)-. Key parameters to consider include the choice of chlorinating agent, solvent, temperature, and reaction time. Based on analogous syntheses, several conditions can be proposed for the effective preparation of the target compound.

| Parameter | Condition with Oxalyl Chloride | Condition with Thionyl Chloride | Rationale |

| Chlorinating Agent | 1.5 - 2.0 equivalents | 2.0 - 3.0 equivalents or as solvent | Ensures complete conversion of the carboxylic acid. |

| Catalyst | Catalytic amount of DMF (e.g., 1-2 drops) | Catalytic amount of DMF | Accelerates the reaction via formation of a Vilsmeier reagent. rochester.eduorgsyn.org |

| Solvent | Anhydrous Dichloromethane (DCM) or Toluene (B28343) | Anhydrous Toluene, Chlorobenzene, or neat | Inert solvents that do not react with the acyl chloride. Neat conditions are also common. orgsyn.orgorgsyn.orgrsc.org |

| Temperature | 0 °C to room temperature | Room temperature to reflux (e.g., 70-90 °C) | Oxalyl chloride reactions are typically milder. Thionyl chloride often requires heating. orgsyn.orgrochester.edu |

| Reaction Time | 1 - 6 hours | 1 - 16 hours | Monitored by TLC or disappearance of starting material. orgsyn.orgrsc.org |

For example, a high yield (94%) of 4-(chloromethyl)benzoyl chloride was achieved using oxalyl chloride in DCM with catalytic DMF at room temperature for 17 hours. rochester.edu In another instance, 4-(4-phenoxyphenoxy)benzoyl chloride was obtained in 66% yield by refluxing with thionyl chloride and catalytic DMF for 16 hours. orgsyn.org These examples suggest that high yields of Benzoyl chloride, 4-(4-morpholinyl)- can be expected under optimized conditions.

Purification and Isolation Techniques for Benzoyl chloride, 4-(4-morpholinyl)-

Due to its reactivity, particularly its sensitivity to moisture, the purification and isolation of Benzoyl chloride, 4-(4-morpholinyl)- requires careful handling under anhydrous conditions.

Work-up: Following the completion of the reaction, the excess chlorinating agent and solvent are typically removed under reduced pressure (rotary evaporation). orgsyn.orgrochester.edu To ensure complete removal of any residual chlorinating agent, an azeotropic distillation with an inert solvent like toluene can be performed. orgsyn.org

Isolation: The crude Benzoyl chloride, 4-(4-morpholinyl)- is often obtained as an oil or a solid. If the product is a solid, it can be isolated by filtration.

Purification:

Recrystallization: If the crude product is a solid, recrystallization is a common method for purification. A suitable solvent system would be one in which the acyl chloride is soluble at elevated temperatures but sparingly soluble at lower temperatures. illinois.eduresearchgate.net Anhydrous solvents such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane are often employed. orgsyn.org The process should be carried out quickly to minimize hydrolysis.

Distillation: For liquid acyl chlorides, vacuum distillation can be an effective purification method. rochester.edu This technique separates the product from non-volatile impurities.

Chromatography: While less common for acyl chlorides due to their reactivity, flash column chromatography on silica (B1680970) gel can be used for purification in some cases. rsc.org Anhydrous solvents must be used as the eluent, and the process should be performed efficiently to prevent decomposition on the column.

The choice of purification method will depend on the physical state of the product and the nature of the impurities. For many applications, the crude product obtained after removal of the excess reagents is of sufficient purity to be used in subsequent steps without further purification. rsc.org

Chemical Reactivity and Transformation Pathways of Benzoyl Chloride, 4 4 Morpholinyl

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The benzoyl chloride portion of the molecule is a classic acylating agent, readily undergoing nucleophilic acyl substitution reactions. fishersci.it The electron-donating nature of the morpholine (B109124) group at the para position can influence the reactivity of the acyl chloride, though the fundamental reaction mechanisms remain consistent with those of other benzoyl chlorides.

Amide Formation with Primary and Secondary Amines

4-(4-Morpholinyl)benzoyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted benzamides. This reaction, a type of nucleophilic acyl substitution, proceeds through a standard addition-elimination mechanism. researchgate.netmasterorganicchemistry.com The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. researchgate.net The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. libretexts.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. fishersci.it This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Table 1: Examples of Amide Formation Reactions

| Amine Reactant | Product |

| Primary Amine (R-NH₂) | N-Alkyl-4-(4-morpholinyl)benzamide |

| Secondary Amine (R₂-NH) | N,N-Dialkyl-4-(4-morpholinyl)benzamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-(4-morpholinyl)benzamide |

This transformation is a cornerstone of synthetic chemistry, allowing for the facile introduction of the 4-morpholinobenzoyl group into a wide array of molecules. libretexts.orgorganic-chemistry.org

Esterification Reactions with Alcohols

In a similar fashion to amide formation, 4-(4-morpholinyl)benzoyl chloride reacts with alcohols to produce esters. libretexts.org This esterification process is also a nucleophilic acyl substitution reaction. operachem.com The reaction can be catalyzed by a base, such as pyridine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced. libretexts.orglibretexts.org

The general reaction involves the attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. youtube.com The use of acyl chlorides for ester synthesis is often preferred over using carboxylic acids directly because the reaction is typically faster and irreversible. libretexts.org The Yamaguchi esterification is a notable method that utilizes a substituted benzoyl chloride for the synthesis of esters under mild conditions. researchgate.netnih.gov

Table 2: Esterification Reaction Overview

| Reactant | Product |

| Alcohol (R-OH) | Alkyl 4-(4-morpholinyl)benzoate |

| Phenol (Ar-OH) | Aryl 4-(4-morpholinyl)benzoate |

Hydrolytic Pathways of Benzoyl chloride, 4-(4-morpholinyl)-

When exposed to water, 4-(4-morpholinyl)benzoyl chloride undergoes hydrolysis to yield 4-(4-morpholinyl)benzoic acid and hydrochloric acid. This reaction is another example of nucleophilic acyl substitution, with water acting as the nucleophile. masterorganicchemistry.com The reaction is generally vigorous with acyl chlorides. libretexts.org

The presence of the para-morpholino substituent, an electron-donating group, may influence the rate of hydrolysis compared to unsubstituted benzoyl chloride. The reaction proceeds via the attack of a water molecule on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent loss of a chloride ion and a proton to give the carboxylic acid.

Reactions Involving the Morpholine Ring System in Benzoyl chloride, 4-(4-morpholinyl)-

The morpholine ring in 4-(4-morpholinyl)benzoyl chloride is a tertiary amine and can participate in various chemical reactions, although the reactivity of the benzoyl chloride moiety often dominates. The nitrogen atom of the morpholine ring is nucleophilic and can be involved in reactions such as N-arylation, catalyzed by transition metals like copper or manganese, to form quaternary ammonium (B1175870) salts. researchgate.net The morpholine moiety is often incorporated into molecules in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. acs.orge3s-conferences.org For instance, the morpholine ring can form key interactions within the active sites of enzymes. acs.org The ring itself can also be synthesized through various methods, including palladium-catalyzed carboamination reactions. e3s-conferences.org In some contexts, the morpholine ring can undergo ring-opening reactions, though this is less common under standard conditions. acs.org

Derivatization Strategies and Synthetic Utility of Benzoyl chloride, 4-(4-morpholinyl)-

The dual reactivity of 4-(4-morpholinyl)benzoyl chloride makes it a valuable building block for the synthesis of more complex molecules with a wide range of applications.

Acylation Reactions with Diverse Heterocyclic Nucleophiles

The reactivity of "Benzoyl chloride, 4-(4-morpholinyl)-" as an acylating agent extends to a variety of heterocyclic nucleophiles, leading to the formation of N-aroylheterocycles. These reactions are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the resulting complex molecules. The inherent nucleophilicity of the nitrogen atoms within heterocyclic rings facilitates their reaction with the electrophilic carbonyl carbon of the benzoyl chloride.

The acylation process typically involves the reaction of "Benzoyl chloride, 4-(4-morpholinyl)-" with nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of solvent and reaction temperature can influence the reaction rate and yield of the desired acylated product.

Detailed research findings on the acylation of specific heterocyclic nucleophiles with "Benzoyl chloride, 4-(4-morpholinyl)-" are limited in publicly available literature. However, based on general principles of N-acylation of heterocycles with aroyl chlorides, a representative set of reactions can be postulated. The following table outlines the expected products from the reaction of "Benzoyl chloride, 4-(4-morpholinyl)-" with various heterocyclic nucleophiles under typical acylation conditions.

Table 1: Postulated Acylation Reactions of Benzoyl chloride, 4-(4-morpholinyl)- with Heterocyclic Nucleophiles

| Heterocyclic Nucleophile | Product Name | Chemical Structure of Product | Reaction Conditions (Postulated) |

| Imidazole | (Imidazol-1-yl)(4-morpholinophenyl)methanone |  | Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature |

| Pyrazole | (4-Morpholinophenyl)(pyrazol-1-yl)methanone |  | Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature |

| 1,2,4-Triazole | (4-Morpholinophenyl)(1H-1,2,4-triazol-1-yl)methanone |  | Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature |

| Piperidine | (4-Morpholinophenyl)(piperidin-1-yl)methanone |  | Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature |

Note: The information in this table is based on general chemical principles of acylation reactions, as specific experimental data for these exact reactions were not found in the searched literature. The structures are representations of the expected products.

The synthesis of related structures, such as (1H-Imidazol-1-yl)(morpholino)methanone, has been reported through alternative routes, for instance, from morpholine and 1,1'-carbonyldiimidazole (B1668759) nih.gov. This suggests that the morpholine moiety is compatible with the formation of such acylated heterocycles. General methods for the N-acylation of amines under catalyst-free conditions have also been developed, which could potentially be applied to the reaction of "Benzoyl chloride, 4-(4-morpholinyl)-" with heterocyclic nucleophiles zsmu.edu.ua.

The resulting N-aroylheterocycles are valuable scaffolds for further chemical transformations and for the development of new compounds with potential biological activities. The specific nature of the heterocyclic ring system can significantly impact the properties of the final molecule.

Applications of Benzoyl Chloride, 4 4 Morpholinyl As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the acyl chloride group makes Benzoyl chloride, 4-(4-morpholinyl)- an excellent starting point for building various heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

A key application of substituted benzoyl chlorides is in the synthesis of N-benzoyl-2-hydroxybenzamides. These compounds can be generated through the reaction of a salicylamide (B354443) with an appropriate acid chloride in a suitable solvent like refluxing pyridine (B92270). In this context, Benzoyl chloride, 4-(4-morpholinyl)- acts as the acylating agent, introducing the 4-morpholinobenzoyl group onto the salicylamide core. This general reaction has been used to produce a wide array of derivatives with modest to very good yields.

The resulting N-benzoyl-2-hydroxybenzamide structures are of significant interest due to their potential biological activities. For instance, various derivatives within this class have been investigated for their efficacy against protozoan parasites.

Table 1: Examples of Substituted N-Benzoyl-2-hydroxybenzamides Synthesized via Acylation This table illustrates the general synthetic approach where Benzoyl chloride, 4-(4-morpholinyl)- would be used as the acid chloride component.

| Reagent 1 | Reagent 2 (Acid Chloride) | Product |

| Salicylamide | 4-Ethylbenzoyl chloride | N-(4-Ethylbenzoyl)-2-hydroxybenzamide |

| Salicylamide | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-2-hydroxybenzamide |

| Salicylamide | Benzoyl chloride, 4-(4-morpholinyl)- | N-(4-(4-Morpholinyl)benzoyl)-2-hydroxybenzamide |

| Salicylamide | 4-(Trifluoromethyl)benzoyl chloride | N-(4-(Trifluoromethyl)benzoyl)-2-hydroxybenzamide |

Synthesis of Non-Fused Thiophene (B33073) Derivatives

Thiophene and its derivatives are crucial five-membered heterocyclic compounds widely used in drug development and materials science. researchgate.netrroij.com One advanced method for creating highly substituted, non-fused thiophenes is through multi-component reactions (MCRs). An effective one-pot synthesis involves the reaction of acyl chlorides, α-halo carbonyls, enaminones, and ammonium (B1175870) thiocyanate. nih.gov

Benzoyl chloride, 4-(4-morpholinyl)- can be employed as the acyl chloride component in this reaction. This strategy allows for the direct incorporation of the 4-morpholinobenzoyl moiety into the thiophene ring system, leading to complex and functionally diverse products in an efficient, atom-economical manner. nih.gov The reaction typically proceeds without a solvent at moderate temperatures. nih.gov

Table 2: Components for Multi-Component Synthesis of Substituted Thiophenes

| Component Type | Example Reagent | Role in Synthesis |

| Acyl Chloride | Benzoyl chloride, 4-(4-morpholinyl)- | Provides the benzoyl substituent for the thiophene ring. |

| α-Halo Carbonyl | 2-Chloro-1-phenylethan-1-one | A key building block for the thiophene backbone. |

| Enaminone | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | Contributes to the formation of the substituted ring. |

| Sulfur Source | Ammonium thiocyanate | Provides the sulfur heteroatom for the thiophene ring. nih.gov |

Contributions to Specialty Chemical Synthesis

Beyond heterocycles, Benzoyl chloride, 4-(4-morpholinyl)- is a precursor for specialty chemicals, particularly those used in polymer science.

The 4-morpholinobenzoyl group is a critical chromophore in certain classes of photoinitiators, which are compounds that generate reactive species (like free radicals) upon exposure to light to initiate polymerization. youtube.com The morpholine (B109124) group, in particular, is a feature of several high-efficiency Type II photoinitiators. These systems work by absorbing light and then interacting with a co-initiator (often an amine) to produce the radicals that start the polymer chain reaction.

Benzoyl chloride, 4-(4-morpholinyl)- serves as a highly reactive building block to synthesize novel, polymerizable, or polymeric photoinitiators. researchgate.net By reacting it with monomers containing suitable functional groups (e.g., hydroxyl groups), the photoactive 4-morpholinobenzoyl moiety can be covalently attached to a polymer backbone or a monomer that will be incorporated into the final polymer network. This approach is favored for applications requiring low migration, low odor, and high compatibility with the formulation. researchgate.net

Strategic Deployment in Constructing Sophisticated Molecular Architectures

The utility of Benzoyl chloride, 4-(4-morpholinyl)- extends to the general construction of sophisticated molecular architectures where the 4-morpholinophenyl keto-moiety is desired. The benzoyl chloride functional group is a versatile handle for a variety of chemical transformations.

Fundamental reactions such as Friedel-Crafts acylation allow for the attachment of the 4-morpholinobenzoyl group to aromatic systems, while amidation with primary or secondary amines yields the corresponding benzamides. chemspider.comorgsyn.org These reactions are cornerstone strategies in organic synthesis for building complexity. For example, reacting Benzoyl chloride, 4-(4-morpholinyl)- with different amines or alcohols can produce a library of amides and esters with tailored properties. Its use in synthesizing complex structures like podophyllotoxin (B1678966) derivatives has been explored, highlighting its role in creating molecules with potent biological activity. nih.gov This strategic deployment makes it a valuable tool for medicinal chemists and material scientists aiming to design and construct novel, high-value molecules.

Advanced Characterization Techniques and Spectroscopic Analysis of Benzoyl Chloride, 4 4 Morpholinyl and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. slideshare.net Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for the assembly of the molecular framework. youtube.com

For Benzoyl chloride, 4-(4-morpholinyl)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoyl ring and the aliphatic protons of the morpholine (B109124) moiety. The protons on the benzene (B151609) ring, being in different chemical environments due to the morpholine substituent, would typically appear as a set of doublets in the aromatic region. The eight protons of the morpholine ring would appear as two distinct multiplets in the aliphatic region, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals would include the carbonyl carbon of the benzoyl chloride, which is highly deshielded, and the distinct carbons of the aromatic ring and the morpholine group. The chemical shifts provide insight into the electronic environment of each carbon atom. youtube.com For very similar structures like N-Benzoylmorpholine, specific chemical shifts have been reported, which serve as a strong basis for assigning the signals of its derivatives. chemspider.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further be used to establish proton-proton connectivities within the molecule, confirming the assignment of the structure. slideshare.net

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Morpholinyl Benzoyl Structure Based on data for the analogous compound N-Benzoylmorpholine. chemspider.com

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.20 - 7.45 | Multiplet, Aromatic Protons (Ar-H) |

| ¹H NMR | ~ 3.50 | Broad singlet, Morpholine Protons (-N-CH₂) |

| ¹H NMR | ~ 3.30 | Broad singlet, Morpholine Protons (-O-CH₂) |

| ¹³C NMR | ~ 170.0 | Carbonyl Carbon (C=O) |

| ¹³C NMR | ~ 135.0 | Quaternary Aromatic Carbon (Ar-Cq) |

| ¹³C NMR | 126.0 - 130.0 | Aromatic CH Carbons (Ar-CH) |

| ¹³C NMR | 66.0 - 77.0 | Morpholine Carbons (-CH₂) |

Utilization of Mass Spectrometry for Fragmentation Pathway Analysis in Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. miamioh.edu For Benzoyl chloride, 4-(4-morpholinyl)-, electron ionization mass spectrometry (EI-MS) would provide valuable structural information.

The most characteristic fragmentation pathway for benzoyl chloride derivatives involves the cleavage of the carbon-chlorine bond. nih.gov This results in the formation of a highly stable acylium ion. For the title compound, this would correspond to the 4-(4-morpholinyl)benzoyl cation, which would likely be observed as the base peak (the most intense peak) in the mass spectrum. Another common fragment observed in the mass spectra of benzoylated compounds is the benzoyl cation itself at a mass-to-charge ratio (m/z) of 105. nih.gov Further fragmentation of the morpholine ring can also occur, leading to characteristic losses. The presence of a nitrogen atom means the molecular ion peak should have an odd molecular weight, adhering to the nitrogen rule. libretexts.orglibretexts.org Analysis of these fragmentation pathways is crucial for confirming the identity of reaction products and intermediates.

Table 2: Predicted Mass Spectrometry Fragmentation Data for Benzoyl chloride, 4-(4-morpholinyl)-

| Fragment Ion | Proposed Structure | m/z (Mass/Charge) | Significance |

| [M]⁺ | [C₁₁H₁₂ClNO₂]⁺ | 225/227 | Molecular Ion (shows isotope pattern for Cl) |

| [M-Cl]⁺ | [C₁₁H₁₂NO₂]⁺ | 190 | Acylium Ion (likely base peak) |

| [M-Cl-CO]⁺ | [C₁₀H₁₂NO]⁺ | 162 | Loss of Carbon Monoxide |

| [Benzoyl]⁺ | [C₇H₅O]⁺ | 105 | Characteristic Benzoyl Fragment nih.gov |

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These two methods are often complementary, as some molecular vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For Benzoyl chloride, 4-(4-morpholinyl)-, IR spectroscopy is particularly effective for identifying key functional groups. youtube.com A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the acyl chloride. Other significant peaks would include C-N stretching vibrations from the morpholine amine, C-O-C stretching of the morpholine ether linkage, and C=C stretching vibrations from the aromatic ring. researchgate.netresearchgate.net Monitoring the disappearance of the acyl chloride C=O peak and the appearance of a new carbonyl peak (e.g., an amide C=O around 1650 cm⁻¹) can be used to effectively monitor the progress of a reaction, such as amidation. researchgate.net

Raman spectroscopy would also detect these groups, with the aromatic ring vibrations typically showing strong Raman signals. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Benzoyl chloride, 4-(4-morpholinyl)-

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | IR | 1750 - 1800 | Acyl Chloride nist.gov |

| C=C Stretch | IR / Raman | 1500 - 1600 | Aromatic Ring |

| C-N Stretch | IR | 1250 - 1350 | Aromatic Amine |

| C-O-C Stretch | IR | 1070 - 1150 | Ether (Morpholine) |

| C-H Stretch | IR / Raman | 2850 - 3000 | Aliphatic (Morpholine) |

| C-H Stretch | IR / Raman | 3000 - 3100 | Aromatic |

X-ray Crystallography for Precise Molecular Geometry Determination of Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. This technique is the only way to determine the "absolute" configuration of a chiral molecule. nih.gov

While obtaining a suitable single crystal of Benzoyl chloride, 4-(4-morpholinyl)- itself may be challenging due to its reactivity, its stable derivatives and analogues are frequently studied using this method. researchgate.net For instance, the crystal structure of a related amide or ester derivative would unambiguously confirm the connectivity of the atoms and reveal the precise spatial arrangement of the morpholine and benzoyl moieties. This information is invaluable for computational modeling and for understanding structure-activity relationships, as the three-dimensional shape of a molecule is critical to its biological function and chemical reactivity. nih.govacs.org Studies on other complex organic molecules have demonstrated the power of this technique to reveal detailed structural features like the planarity of rings and the orientation of substituents. researchgate.netweizmann.ac.il

Table 4: Illustrative Data Obtainable from X-ray Crystallography of a Derivative Note: These are representative values and not from a specific analysis of the title compound.

| Structural Parameter | Description | Typical Value |

| Bond Length | C=O (carbonyl) | ~ 1.22 Å |

| Bond Length | C-N (aromatic-morpholine) | ~ 1.37 Å |

| Bond Angle | C-C-C (in aromatic ring) | ~ 120° |

| Bond Angle | C-N-C (in morpholine ring) | ~ 112° |

| Torsional Angle | Dihedral angle between the plane of the benzoyl ring and the morpholine ring | Variable, conformation-dependent |

Theoretical and Computational Studies of Benzoyl Chloride, 4 4 Morpholinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For Benzoyl chloride, 4-(4-morpholinyl)-, these calculations would focus on how the electron-donating morpholinyl group influences the reactivity of the acyl chloride functional group.

The 4-morpholinyl substituent is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density on the benzene (B151609) ring and influences the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. The nitrogen atom's lone pair participates in p-π conjugation with the phenyl ring, which in turn affects the carbonyl group.

The reactivity of the acyl chloride is primarily dictated by the partial positive charge on the carbonyl carbon. The electron-donating nature of the morpholinyl group, transmitted through the phenyl ring, can modulate this charge. While it might slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, the acyl chloride group remains highly reactive towards nucleophiles.

The Hammett substituent constant (σp) is an empirical parameter used to quantify the electronic effect of a substituent on a benzene ring. For the 4-morpholinyl group, the σp value is negative, indicating its electron-donating character. This is in contrast to electron-withdrawing groups, which have positive σp values. Studies on similarly substituted systems, such as benzofurazan (B1196253) compounds, have demonstrated a clear correlation between the Hammett constants of substituents and the molecule's electronic and photophysical properties. rsc.org

Computational methods can provide quantitative data on various molecular properties that correlate with reactivity. These include parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) charges. For Benzoyl chloride, 4-(4-morpholinyl)-, the MEP would show a region of high positive potential around the carbonyl carbon, identifying it as the primary site for nucleophilic attack. The HOMO would likely be localized on the morpholinyl-substituted phenyl ring, while the LUMO would be centered on the benzoyl chloride fragment, specifically the C=O π* orbital.

Table 1: Computed Properties of Related Benzoyl Chloride Derivatives This table presents computed data for similar compounds, illustrating the electronic impact of different para-substituents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | Unsubstituted reference compound. scbt.com |

| Benzoyl chloride, 4-methyl- | 874-60-2 | C₈H₇ClO | 154.594 | Contains an electron-donating methyl group. nist.gov |

| Benzoyl chloride, 4-chloro- | 122-01-0 | C₇H₄Cl₂O | 175.012 | Contains an electron-withdrawing chloro group. nist.gov |

| 4-(Fluorosulfonyl)benzoyl chloride | 4052-89-5 | C₇H₄ClFO₃S | 222.62 | Contains a strong electron-withdrawing group. nih.gov |

| 4-(Dimethylamino)benzoyl chloride | 4755-50-4 | C₉H₁₀ClNO | 183.63 | Contains a strong electron-donating amino group, analogous to the morpholinyl group. sigmaaldrich.com |

This table is generated based on available data for related compounds to provide a comparative context for the electronic properties of Benzoyl chloride, 4-(4-morpholinyl)-.

Molecular Modeling and Conformational Analysis of the Compound and its Intermediates

Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are used to determine the preferred three-dimensional structures and conformational dynamics of molecules.

For Benzoyl chloride, 4-(4-morpholinyl)-, conformational analysis would involve several key rotatable bonds:

The Morpholine (B109124) Ring: The six-membered morpholine ring typically adopts a stable chair conformation to minimize steric strain.

C(aryl)-N Bond: Rotation around the bond connecting the phenyl ring to the morpholine nitrogen is a key conformational feature. The lowest energy conformation would likely involve a non-planar arrangement between the phenyl ring and the mean plane of the morpholine ring to balance electronic conjugation and steric hindrance.

C(aryl)-C(O) Bond: The orientation of the acyl chloride group relative to the phenyl ring is also significant. It is generally planar with the ring to maximize conjugation, but slight torsions can occur.

During reactions, such as nucleophilic acyl substitution, the compound passes through transient intermediate states. A key intermediate in the reaction of Benzoyl chloride, 4-(4-morpholinyl)- with a nucleophile is a tetrahedral intermediate . In this species, the carbonyl carbon changes its hybridization from sp² to sp³, forming a new bond with the incoming nucleophile. Molecular modeling can be used to study the geometry and stability of this intermediate. The presence of the electron-donating morpholinyl group would be expected to have a stabilizing effect on the developing positive charge on the carbonyl carbon in the transition state leading to this intermediate.

Simulation of Reaction Pathways and Transition States for Derivatives

Computational chemistry allows for the simulation of entire reaction pathways, providing insights into the mechanisms and kinetics of chemical transformations. This involves locating the transition state (TS) structures and calculating the activation energies (ΔG‡).

A primary reaction of Benzoyl chloride, 4-(4-morpholinyl)- is amidation, for example, with another amine, or hydrolysis. The generally accepted mechanism for nucleophilic acyl substitution on benzoyl chlorides is a two-step process involving the formation and subsequent breakdown of a tetrahedral intermediate.

Simulated Reaction Pathway: Amidation

Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon. The system passes through a first transition state (TS1) to form the tetrahedral intermediate.

Chloride Expulsion: The tetrahedral intermediate is typically a high-energy species. It collapses by expelling the chloride ion, which is an excellent leaving group. This step proceeds through a second transition state (TS2) to yield the final amide product and a chloride ion.

Computational studies on related systems, such as the benzylation of adenine (B156593) with benzyl (B1604629) chloride, demonstrate how reaction pathways can be modeled. nih.gov These studies calculate the free energy profiles for different reaction pathways, identifying the most favorable route and the corresponding activation barriers. nih.gov For the reaction of Benzoyl chloride, 4-(4-morpholinyl)-, the electron-donating morpholinyl group would influence the energies of the transition states and the intermediate. By stabilizing the transition state leading to the tetrahedral intermediate, it could potentially increase the reaction rate compared to benzoyl chlorides with electron-withdrawing substituents.

Table 2: Illustrative Activation Energies for Related Nucleophilic Substitution Reactions This table provides examples of activation energies calculated for similar reactions, which can serve as a reference for what might be expected for derivatives of Benzoyl chloride, 4-(4-morpholinyl)-.

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (ΔG‡) | Reference |

| Adenine + Benzyl chloride | N-Alkylation (N9 pathway) | DFT | 66.3 kJ/mol | nih.gov |

| Adenine + Benzyl chloride | N-Alkylation (N3 pathway) | DFT | 68.9 kJ/mol | nih.gov |

| N1-(2-Cyanophenyl)-benzimidoyl Chloride + Thioacetamide | Cyclization | DFT | Not specified, but pathway modeled | mdpi.com |

Note: This data is for analogous reactions and is intended to illustrate the type of information gained from reaction pathway simulations.

The simulation of these pathways provides a detailed, atomistic view of the reaction mechanism, which is crucial for understanding reactivity and for designing new synthetic routes for derivatives.

Future Research Directions and Unexplored Avenues for Benzoyl Chloride, 4 4 Morpholinyl

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of acyl chlorides, including Benzoyl chloride, 4-(4-morpholinyl)-, often relies on stoichiometric chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukresearchgate.net These methods, while effective, generate considerable amounts of corrosive and hazardous by-products like hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus-based waste, presenting challenges for large-scale production and environmental sustainability. chemguide.co.ukucl.ac.uk Future research should pivot towards greener, safer, and more atom-economical synthetic routes.

Key areas for investigation include:

Catalytic Chlorination: Developing catalytic systems that can generate the acyl chloride from the parent 4-(4-morpholinyl)benzoic acid using a benign chlorine source would represent a significant advancement. Research into novel catalysts that can activate the carboxylic acid for chlorination under mild conditions would minimize waste and improve the safety profile of the synthesis. The principles of catalytic amide bond formation, which aim to replace stoichiometric activators, could serve as an inspiration for this endeavor. ucl.ac.uksigmaaldrich.com

Alternative Reagents and Solvents: Exploration of alternative, less hazardous chlorinating agents, such as oxalyl chloride in combination with a catalyst, could offer a more controlled reaction. researchgate.net Furthermore, replacing conventional volatile and toxic organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with bio-based alternatives such as Cyrene™ could drastically reduce the environmental impact of the synthesis. rsc.org A protocol using a bio-available solvent combined with a simple aqueous work-up could lead to a significant increase in molar efficiency. rsc.org

Alternative Precursors: Investigating synthesis from alternative starting materials, such as the corresponding 4-(4-morpholinyl)benzaldehyde, via direct chlorination presents another promising avenue. google.com Such processes have the potential to be adapted for continuous manufacturing, further enhancing efficiency and safety. google.com

Table 1: Comparison of Synthetic Methodologies for Acyl Chlorides

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |

| Reagents | Stoichiometric SOCl₂, PCl₅, PCl₃ chemguide.co.uk | Catalytic systems, alternative chlorinating agents (e.g., oxalyl chloride) researchgate.net | Reduced waste, lower toxicity, improved atom economy. nih.gov |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Bio-based solvents (e.g., Cyrene™) rsc.org | Reduced environmental impact, improved process safety. |

| By-products | HCl, SO₂, phosphorus waste chemguide.co.uk | Minimal by-products, recyclable catalysts | Easier purification, lower disposal costs. |

| Conditions | Often harsh, reflux temperatures | Mild, potentially room temperature conditions | Energy efficiency, higher functional group tolerance. |

Expansion of Reaction Scope in Catalytic Transformations

The reactivity of Benzoyl chloride, 4-(4-morpholinyl)- is primarily centered on its acyl chloride functional group, making it a valuable reagent for acylation reactions. researchgate.net However, the interplay between the acyl chloride, the aromatic ring, and the morpholine (B109124) substituent opens up a vast, largely unexplored landscape for catalytic transformations.

Future research should focus on:

Novel Cross-Coupling Reactions: While acyl chlorides are known to participate in cross-coupling reactions, the potential of Benzoyl chloride, 4-(4-morpholinyl)- is underdeveloped. Research into palladium-catalyzed reactions that proceed via cleavage of the C−COCl bond could unlock new pathways for dicarbofunctionalization, where both the benzoyl and the chloride moieties are transferred to an unsaturated substrate. nih.gov The electron-donating nature of the morpholine group could significantly influence the reactivity and selectivity of these transformations compared to simple benzoyl chlorides.

Directed C-H Functionalization: The nitrogen atom within the morpholine ring could serve as a directing group in transition-metal-catalyzed C-H activation reactions. This would enable the regioselective introduction of new functional groups at the ortho-positions of the benzene (B151609) ring, providing rapid access to highly substituted and complex molecular architectures that are otherwise difficult to synthesize.

Cooperative Catalysis: The use of cooperative catalytic systems, for example combining photoredox catalysis with another catalyst, could activate the molecule in novel ways. acs.org Such approaches could enable the generation of radical intermediates from the acyl chloride under mild conditions, facilitating reactions with a broad range of coupling partners that are not accessible through traditional ionic pathways.

Synthesis of Complex Heterocycles: Acyl chlorides are precursors in reactions that form complex ring systems, such as the intramolecular Schmidt reaction with alkyl azides to produce fused polycyclic lactams. acs.org The morpholine moiety can be used as a versatile handle to append the necessary azide (B81097) functionality, creating a direct route to novel and intricate nitrogen-containing heterocyclic scaffolds.

Table 2: Potential Catalytic Applications for Benzoyl chloride, 4-(4-morpholinyl)-

| Reaction Type | Potential Application | Unexplored Aspect |

| Palladium-Catalyzed Cross-Coupling | Dicarbofunctionalization of alkenes/alkynes via C-COCl cleavage. nih.gov | Influence of the 4-morpholinyl group on catalyst activity and reaction scope. |

| Directed C-H Activation | Regioselective functionalization of the aromatic ring. | Use of the morpholine nitrogen as an efficient directing group. |

| Photoredox/Cooperative Catalysis | Generation of acyl or aryl radicals for novel bond formations. acs.org | Activation of the acyl chloride under mild, light-induced conditions. |

| Intramolecular Cyclizations | One-pot synthesis of fused polycyclic lactams and other heterocycles. acs.org | Design of precursors where the morpholine serves as an anchor for the reacting partner. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis is revolutionizing the chemical and pharmaceutical industries. These technologies offer enhanced safety, reproducibility, and scalability while enabling high-throughput experimentation. Benzoyl chloride, 4-(4-morpholinyl)-, as a key building block, is an ideal candidate for integration into these modern synthetic platforms.

Future research directions include:

Continuous Flow Synthesis: The synthesis of Benzoyl chloride, 4-(4-morpholinyl)- often involves highly exothermic reactions and hazardous reagents, making it perfectly suited for the enhanced safety and control offered by continuous flow microreactors. researchgate.netmdpi.com Future work should aim to develop a complete, end-to-end flow process, from the starting materials to the purified acyl chloride, potentially telescoping directly into subsequent reactions without isolation of the intermediate. researchgate.netnih.gov A photo-on-demand synthesis, where the acyl chloride is generated in situ from a precursor like chloroform (B151607) using light, could also be explored in a flow setup. researchgate.net

Automated High-Throughput Synthesis: Automated synthesis platforms, which utilize pre-packaged reagent cartridges, can dramatically accelerate the drug discovery process. sigmaaldrich.com Benzoyl chloride, 4-(4-morpholinyl)- could be incorporated as a foundational reagent in such systems. This would enable the rapid, "push-button" synthesis of large libraries of amides, esters, and ketones for biological screening. sigmaaldrich.comimperial.ac.uk The platform's ability to systematically vary reaction partners would allow for extensive structure-activity relationship (SAR) studies.

Process Automation and Optimization: Integrating the synthesis and reactions of Benzoyl chloride, 4-(4-morpholinyl)- into automated platforms allows for the use of machine learning algorithms to optimize reaction conditions in real-time. This can lead to higher yields, greater purity, and the discovery of novel reaction pathways that might be missed in traditional, manual experimentation. Automated systems for producing sulfonyl chlorides have demonstrated the advantages of this approach for safety and scalability, a model that can be directly applied to acyl chlorides. mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-morpholinyl)benzoyl chloride in academic research?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using morpholine derivatives and benzoyl chloride in the presence of anhydrous AlCl₃ . Alternatively, 4-(4-morpholinyl)benzoic acid can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to yield the acyl chloride. Ensure moisture-free environments to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of 4-(4-morpholinyl)benzoyl chloride?

- Analytical Techniques :

- Purity : High-performance liquid chromatography (HPLC) with >97.0% purity thresholds .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to confirm acyl chloride C=O and Cl stretching bands .

Q. What are the critical stability considerations for storing 4-(4-morpholinyl)benzoyl chloride?

- Handling Protocols : Store under inert gas (e.g., argon) in moisture-proof containers at 2–8°C. Avoid prolonged exposure to air due to hygroscopic hydrolysis, which generates HCl and benzoic acid derivatives .

Advanced Research Questions

Q. How does the 4-morpholinyl substituent influence nucleophilic reactivity in acyl transfer reactions?

- Mechanistic Insight : The morpholinyl group enhances pyridine nitrogen nucleophilicity, enabling adduct formation with benzoyl chloride. This reactivity is confirmed via reactions with triethylamine (TEA) as a base, yielding stabilized intermediates that require spectroscopic (¹H/¹³C NMR) and kinetic analysis .

- Experimental Design : Compare reactivity with analogs (e.g., 4-pyrrolidinyl derivatives) to isolate substituent effects. Use stoichiometric control (e.g., 2:1 benzoyl chloride:substrate ratio) to optimize adduct yields .

Q. How should researchers resolve contradictions in reactivity data between 4-morpholinyl derivatives and other N,N-dialkylamino-substituted compounds?

- Data Analysis Framework :

- Structural Comparisons : Use X-ray crystallography (e.g., Acta Crystallographica reports ) to identify steric/electronic differences.

- Spectroscopic Validation : Monitor reaction intermediates via time-resolved IR or UV-Vis to detect transient species. For example, 4-morpholinyl adducts exhibit water-stabilized structures, unlike less stable pyrrolidinyl analogs .

Q. What advanced methodologies are used to study intramolecular acyl-group transfer in 4-morpholinylbenzoyl derivatives?

- Approaches :

- Kinetic Isotope Effects (KIE) : Probe transition states using deuterated substrates.

- Computational Modeling : Density functional theory (DFT) to simulate five-membered ring transition states facilitated by the morpholinyl group’s electron-donating effects .

- Isolation of Intermediates : Employ low-temperature crystallography to capture reactive intermediates .

Safety and Best Practices

Q. What safety protocols are critical for handling 4-(4-morpholinyl)benzoyl chloride in research settings?

- PPE Requirements : Acid-resistant gloves, goggles, and lab coats.

- Environmental Controls : Perform reactions in fume hoods to mitigate HCl vapor exposure. Neutralize waste with sodium bicarbonate before disposal .

- Emergency Procedures : Immediate rinsing with water for skin/eye contact and use of ChemTrec (1-800-424-9300) for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.